

# Lomefloxacin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lomefloxacin** is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] It is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[1] This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of **lomefloxacin**, offering valuable data and experimental insights for researchers and drug development professionals.

#### **Pharmacokinetics**

The pharmacokinetic profile of **lomefloxacin** is distinguished by its rapid oral absorption, extensive tissue distribution, minimal metabolism, and primary excretion through the kidneys.[2]

#### **Absorption**

**Lomefloxacin** is rapidly and almost completely absorbed following oral administration, with an absorption rate of approximately 95% to 98%.[3]

Table 1: Key Pharmacokinetic Parameters of **Lomefloxacin** After Oral Administration



| Parameter                                             | Value            | Reference |
|-------------------------------------------------------|------------------|-----------|
| Bioavailability                                       | ~97%             | [4]       |
| Time to Peak Plasma Concentration (Tmax)              | ~1-2 hours       | [5]       |
| Peak Plasma Concentration<br>(Cmax) after 400 mg dose | 3.43 - 4.7 μg/mL | [5][6]    |

#### **Distribution**

Lomefloxacin exhibits wide distribution throughout the body with low protein binding.[2]

Table 2: Lomefloxacin Protein Binding

| Species | Protein Binding (%) | Reference |
|---------|---------------------|-----------|
| Human   | ~10% - 20.6%        | [1][7]    |

Table 3: Tissue and Fluid Concentrations of Lomefloxacin



| Tissue/Fluid        | Concentration/Ratio                                                    | Reference |
|---------------------|------------------------------------------------------------------------|-----------|
| Inflammatory Fluid  | Peak level of 3.5 μg/mL                                                | [5]       |
| Sputum              | Peak concentration of 4.3<br>μg/mL; Sputum/Plasma AUC<br>ratio: 120%   | [8]       |
| Bronchial Mucosa    | Median concentration of 5.0<br>μg/g; Mucosa/Serum<br>penetration: 177% | [9]       |
| Bone (femoral head) | Peak concentration of 3.0 μg/mL; Bone/Plasma ratio: >0.6               | [1]       |
| Prostatic Tissue    | Tissue/Serum ratio: 1.39 - 1.83                                        | [10]      |
| Prostatic Fluid     | Fluid/Serum ratio: 0.36 - 0.77                                         | [10]      |
| Saliva              | Saliva/Serum ratio: 37%                                                | [11]      |

#### Metabolism

**Lomefloxacin** undergoes minimal metabolism in the body.[3] Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant, though it only accounts for about 9% of the administered dose.[3]

#### **Excretion**

The primary route of elimination for **lomefloxacin** is renal excretion.[5] Approximately 65% of an administered dose is recovered as the unchanged drug in urine.[3]

Table 4: Excretion and Clearance of Lomefloxacin



| Parameter                                  | Value                                | Reference |
|--------------------------------------------|--------------------------------------|-----------|
| Urinary Excretion (unchanged drug)         | ~65% within 72 hours                 | [3]       |
| Urinary Excretion (glucuronide metabolite) | ~9% within 72 hours                  | [3]       |
| Fecal Excretion (unchanged drug)           | ~10%                                 | [12]      |
| Elimination Half-life (t½)                 | ~7-8 hours                           | [5][6]    |
| Renal Clearance                            | ~145 mL/min in normal renal function | [5]       |

### **Pharmacodynamics**

The bactericidal action of **lomefloxacin** is achieved through the inhibition of essential bacterial enzymes.[3]

#### **Mechanism of Action**

**Lomefloxacin** targets and inhibits bacterial DNA gyrase and topoisomerase IV.[3] In Gramnegative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3] This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.[3]







Click to download full resolution via product page

Caption: Mechanism of action of **lomefloxacin** in bacteria.

#### **Spectrum of Activity**



**Lomefloxacin** demonstrates activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its potency.

Table 5: In Vitro Activity (MIC90) of Lomefloxacin Against Selected Pathogens

| Organism                   | MIC90 (μg/mL)                                  | Reference |
|----------------------------|------------------------------------------------|-----------|
| Gram-Positive Aerobes      |                                                |           |
| Staphylococcus aureus      | <b>≤</b> 1.0                                   | [10]      |
| Enterococcus faecalis      | 8                                              |           |
| Streptococcus pneumoniae   | Not specified, but noted to have poor activity | _         |
| Gram-Negative Aerobes      |                                                | _         |
| Escherichia coli           | ≤ 0.5                                          | _         |
| Haemophilus influenzae     | ≤ 1.0                                          | [10]      |
| Klebsiella pneumoniae      | ≤ 0.5                                          |           |
| Pseudomonas aeruginosa     | 4                                              | [10]      |
| Neisseria gonorrhoeae      | 0.03 - 0.25                                    |           |
| Salmonella enteritidis     | 0.03 - 0.25                                    | _         |
| Shigella species           | 0.03 - 0.25                                    | _         |
| Anaerobes                  |                                                | _         |
| Bacteroides fragilis group | 32                                             | [10]      |

# **Experimental Protocols Pharmacokinetic Study Protocol**

A typical pharmacokinetic study for **lomefloxacin** involves the following steps:





Click to download full resolution via product page

Caption: Workflow for a **lomefloxacin** pharmacokinetic study.

Detailed Methodology:



- Subject Enrollment: Recruit a cohort of healthy volunteers or a specific patient population.
   Obtain informed consent from all participants.
- Dosing: Following an overnight fast, administer a single oral dose of lomefloxacin (e.g., 400 mg).
- Sample Collection: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Collect urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).
- Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at
   -20°C or below until analysis. Measure and record the volume of each urine fraction and
   store an aliquot under similar conditions.
- Bioanalysis: Determine the concentration of lomefloxacin in plasma and urine samples
  using a validated high-performance liquid chromatography (HPLC) method with fluorescence
  or UV detection.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

## Minimum Inhibitory Concentration (MIC) Determination Protocol

The broth microdilution method is a standard procedure for determining the MIC of **lomefloxacin**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Lomefloxacin concentrations in bone after a single oral dose PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomefloxacin clinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetics and tissue penetration of orally administered lomefloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics and sputum penetration of lomefloxacin in patients with chronic obstructive pulmonary disease and acute respiratory tract infections PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentrations of oral lomefloxacin in serum and bronchial mucosa PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Prostatic tissue and fluid levels of lomefloxacin (NY-198)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of lomefloxacin and its effect on the faecal flora of volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tissue penetration and pharmacokinetics of lomefloxacin following multiple doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steady-state pharmacokinetics and sputum penetration of lomefloxacin in patients with chronic obstructive pulmonary disease and acute respiratory tract infections PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lomefloxacin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566496#pharmacokinetics-and-pharmacodynamics-of-lomefloxacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com